molecular formula C11H10O2S B8435565 (5-Phenoxy-thiophen-2-yl)-methanol

(5-Phenoxy-thiophen-2-yl)-methanol

Cat. No. B8435565
M. Wt: 206.26 g/mol
InChI Key: VJFJDUPPJUVRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08183264B2

Procedure details

To a solution of THF (60 mL) and 5-phenoxy-thiophene-2-carbaldehyde (2.8 g) was added LAH (390 mg) at 0° C., which was stirred for 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate. The solvent was evaporated under a reduced pressure and the organic layer was purified by NH silica gel chromatography (ethyl acetate), and then purified by silica gel chromatography (hexane:ethyl acetate=4:1, then 2:1) to obtain the titled compound (2.0 g).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1COCC1.[O:6]([C:13]1[S:17][C:16]([CH:18]=[O:19])=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O>[O:6]([C:13]1[S:17][C:16]([CH2:18][OH:19])=[CH:15][CH:14]=1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2.8 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(S1)C=O
Name
Quantity
390 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the organic layer was purified by NH silica gel chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(S1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.